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Compound of Interest

Compound Name: Perlolyrin

Cat. No.: B1214776 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of

Perlolyrine, a naturally occurring β-carboline alkaloid. The synthesis is based on the work of

Shi and colleagues, which employs a Pictet-Spengler reaction followed by a copper-catalyzed

aerobic oxidation.

Overview of the Synthetic Strategy
The total synthesis of Perlolyrine is achieved through a two-step process commencing with

commercially available starting materials. The key steps involve:

Pictet-Spengler Reaction: The condensation of tryptamine with 2-acetyl-5-

hydroxymethylfuran to form the tetrahydro-β-carboline intermediate.

Oxidative Aromatization: A copper(II)-catalyzed aerobic oxidation of the tetrahydro-β-

carboline intermediate to yield the final product, Perlolyrine.

This approach offers an efficient and environmentally benign route to Perlolyrine, utilizing air

as the terminal oxidant in the final step.
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Step 1: Synthesis of 1-(5-(hydroxymethyl)furan-2-
yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
(Tetrahydroperlolyrine)
This procedure outlines the Pictet-Spengler reaction to form the core tetrahydro-β-carboline

structure.

Materials:

Tryptamine

2-Acetyl-5-hydroxymethylfuran

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Ethyl acetate

Hexanes

Procedure:

To a solution of tryptamine (1.0 equiv) in dichloromethane (DCM), add 2-acetyl-5-

hydroxymethylfuran (1.1 equiv).

Cool the reaction mixture to 0 °C in an ice bath.

Slowly add trifluoroacetic acid (TFA) (2.0 equiv) to the mixture.
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Allow the reaction to warm to room temperature and stir for 12 hours.

Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) until the

pH is approximately 8.

Extract the aqueous layer with dichloromethane (3 x volumes).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.

Purify the crude product by silica gel column chromatography using a gradient of ethyl

acetate in hexanes to afford the desired tetrahydroperlolyrine.

Step 2: Synthesis of Perlolyrine
This protocol details the copper-catalyzed aerobic oxidation of the tetrahydroperlolyrine

intermediate.

Materials:

1-(5-(hydroxymethyl)furan-2-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

(Tetrahydroperlolyrine)

Copper(II) acetate (Cu(OAc)₂)

Dimethyl sulfoxide (DMSO)

Water

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography
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Dichloromethane

Methanol

Procedure:

In a round-bottom flask, dissolve the tetrahydroperlolyrine (1.0 equiv) in dimethyl sulfoxide

(DMSO).

Add copper(II) acetate (Cu(OAc)₂) (0.2 equiv) to the solution.

Heat the reaction mixture to 80 °C and stir vigorously under an air atmosphere (using a

balloon filled with air or by leaving the flask open to the air) for 24 hours.

After cooling to room temperature, add water to the reaction mixture.

Extract the aqueous layer with ethyl acetate (3 x volumes).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.

Purify the crude product by silica gel column chromatography using a gradient of methanol in

dichloromethane to yield Perlolyrine as a solid.

Data Presentation
The following table summarizes the quantitative data for the total synthesis of Perlolyrine.
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Step
Reactio
n

Starting
Material
s

Key
Reagent
s

Solvent Temp. Time
Yield
(%)

1
Pictet-

Spengler

Tryptami

ne, 2-

Acetyl-5-

hydroxy

methylfur

an

TFA DCM 0 °C to rt 12 h 85

2
Aerobic

Oxidation

Tetrahydr

operlolyri

ne

Cu(OAc)₂ DMSO 80 °C 24 h 92

Spectroscopic Data for Perlolyrine:

Type Data

¹H NMR (400 MHz, DMSO-d₆)

δ 11.60 (s, 1H), 8.81 (s, 1H), 8.36 (d, J = 5.2 Hz,

1H), 8.16 (d, J = 7.8 Hz, 1H), 7.63 (d, J = 8.1

Hz, 1H), 7.55 (t, J = 7.7 Hz, 1H), 7.27 (t, J = 7.5

Hz, 1H), 7.19 (d, J = 3.5 Hz, 1H), 6.60 (d, J =

3.5 Hz, 1H), 5.42 (t, J = 5.7 Hz, 1H), 4.63 (d, J =

5.6 Hz, 2H).

¹³C NMR (101 MHz, DMSO-d₆)

δ 154.9, 152.1, 141.3, 138.9, 138.0, 128.9,

122.0, 121.5, 120.0, 114.1, 112.5, 112.2, 110.1,

109.8, 56.0.

HRMS (ESI)
m/z [M+H]⁺ calcd for C₁₆H₁₃N₂O₂: 265.0977;

found: 265.0972.
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Total Synthesis of Perlolyrine

Tryptamine

2-Acetyl-5-hydroxymethylfuran

Tetrahydroperlolyrine Perlolyrine

Pictet-Spengler
TFA, DCM, 0 °C to rt

85% Yield
Cu(OAc)₂, Air, DMSO

80 °C, 92% Yield

Click to download full resolution via product page

Caption: Overall synthetic scheme for the total synthesis of Perlolyrine.
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Experimental Workflow for Perlolyrine Synthesis

Step 1: Pictet-Spengler Reaction

Step 2: Aerobic Oxidation

Mix Tryptamine and
2-Acetyl-5-hydroxymethylfuran in DCM

Cool to 0 °C

Add TFA

Stir at rt for 12h

Quench with NaHCO₃

Extract with DCM

Dry, Filter, Concentrate

Column Chromatography

Tetrahydroperlolyrine

Dissolve Tetrahydroperlolyrine
in DMSO

Add Cu(OAc)₂

Heat at 80 °C under Air for 24h

Add Water, Extract with EtOAc

Dry, Filter, Concentrate

Column Chromatography

Perlolyrine

Click to download full resolution via product page

Caption: Step-by-step workflow for the synthesis of Perlolyrine.
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[https://www.benchchem.com/product/b1214776#total-synthesis-protocols-for-perlolyrin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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